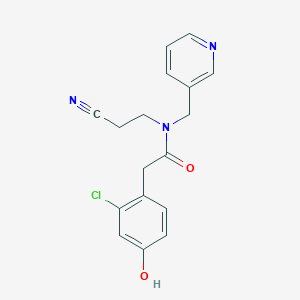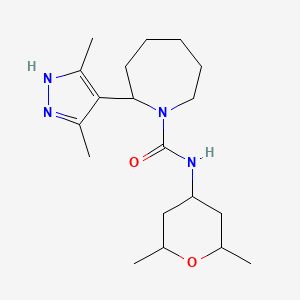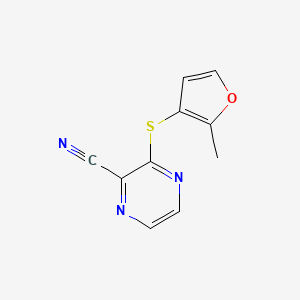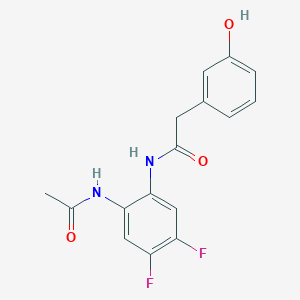
2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry. This compound is also known by its chemical name, CHPA.
作用機序
The mechanism of action of 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide involves the inhibition of certain enzymes and pathways that are essential for cancer cell growth and survival. CHPA has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. Additionally, CHPA can also inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce a range of biochemical and physiological effects in cancer cells. These effects include the induction of apoptosis, inhibition of angiogenesis, and inhibition of cell proliferation. Additionally, CHPA has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide in lab experiments is its potent antitumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using CHPA in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide. One potential direction is the development of new analogs of CHPA that exhibit improved potency and selectivity against cancer cells. Additionally, further studies are needed to elucidate the precise mechanisms of action of CHPA and to identify potential drug targets for cancer therapy. Finally, the potential use of CHPA in combination with other anticancer agents should also be explored, as this may enhance its efficacy and reduce potential side effects.
合成法
The synthesis method for 2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide involves the reaction of 2-chloro-4-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of sodium ethoxide. The resulting product is then reacted with pyridine-3-carboxylic acid hydrazide in the presence of acetic anhydride to obtain the final product.
科学的研究の応用
2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicine, where it has been shown to exhibit potent antitumor activity. Studies have also shown that CHPA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
IUPAC Name |
2-(2-chloro-4-hydroxyphenyl)-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-16-10-15(22)5-4-14(16)9-17(23)21(8-2-6-19)12-13-3-1-7-20-11-13/h1,3-5,7,10-11,22H,2,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYZBFVLURSOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC#N)C(=O)CC2=C(C=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)
![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)

![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)

![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)
![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)

![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)